Fragment-to-Lead Molecular Weight Expansion: Target Compound vs. Des-Phenyl Fragment I8G
The target compound represents a direct structural elaboration of the validated crystallographic fragment I8G (2-(4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one). The addition of the 3-phenyl substituent increases molecular weight from 223.24 g/mol (I8G) to 299.35 g/mol (target) — a 76.11 g/mol increase that shifts the molecule from fragment space (MW < 300, typically MW < 250 for strict fragment definitions) into lead-like chemical space [1]. This transition is critical because fragments like I8G, despite validated target engagement in the SmTGR 'doorstop pocket' at 1.70 Å resolution, typically exhibit low binding affinity (IC₅₀ in the high micromolar to millimolar range) and require elaboration to achieve drug-like potency [2]. The 3-phenyl ring provides an additional vector for hydrophobic packing, π-π interactions, and potential halogen bond formation with the 4-fluorophenoxy group, enabling SAR exploration that is structurally inaccessible with I8G alone [3].
| Evidence Dimension | Molecular weight (structural elaboration potential) |
|---|---|
| Target Compound Data | 299.35 g/mol (C₁₈H₁₈FNO₂); contains 3-phenylpyrrolidine scaffold |
| Comparator Or Baseline | I8G (CAS 667881-38-1): 223.24 g/mol (C₁₂H₁₄FNO₂); pyrrolidine without 3-phenyl substituent |
| Quantified Difference | ΔMW = +76.11 g/mol (+34.1% increase); addition of one phenyl ring (C₆H₄) |
| Conditions | Calculated from molecular formulas; I8G structure confirmed by X-ray crystallography in PDB 8PL0 (resolution 1.70 Å) |
Why This Matters
For fragment-to-lead campaigns, the target compound provides a pre-elaborated scaffold that already incorporates a key hydrophobic pharmacophoric element, reducing the synthetic burden of multi-step fragment growing and potentially accelerating SAR timeline relative to starting from I8G.
- [1] RCSB PDB. 8PL0: Thioredoxin glutathione reductase of Schistosoma mansoni fragment screen hit 1. Ligand I8G MW: 223.24 g/mol. Deposited 2023-06-27. AmayBio. Target compound: CAS 497247-87-7, MW: 299.30 g/mol. View Source
- [2] de Souza Neto, L.R., et al. Fragment library screening by X-ray crystallography and binding site analysis on thioredoxin glutathione reductase of Schistosoma mansoni. Scientific Reports 14, 1582 (2024). Fragment screen: 768 compounds, 49 binding events, 35 distinct fragments, 16 binding sites identified. View Source
- [3] Murray, C.W., Rees, D.C. The rise of fragment-based drug discovery. Nature Chemistry 1, 187-192 (2009). Fragment elaboration principles: MW typically expanded from <250 to 350-500 during lead optimization. View Source
